2-(Azepan-2-yl)-1-cyclobutylpropan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-(azepan-2-yl)-1-cyclobutylpropan-1-one |
InChI |
InChI=1S/C13H23NO/c1-10(13(15)11-6-5-7-11)12-8-3-2-4-9-14-12/h10-12,14H,2-9H2,1H3 |
InChI Key |
MAPLEOPRMJEKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCCN1)C(=O)C2CCC2 |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnection Approaches for 2 Azepan 2 Yl 1 Cyclobutylpropan 1 One
Initial Retrosynthetic Disconnections Targeting the Carbon-Carbon Bonds
The initial phase of a retrosynthetic analysis often involves the disconnection of carbon-carbon bonds to simplify the carbon skeleton of the target molecule. For 2-(azepan-2-yl)-1-cyclobutylpropan-1-one, three strategic C-C bond disconnections are considered.
Disconnection Adjacent to the Ketone Carbonyl
A common and effective retrosynthetic strategy involves the disconnection of a carbon-carbon bond alpha to a carbonyl group. fiveable.mealevelchemistry.co.ukorganic-chemistry.org This approach is based on the well-established chemistry of enolates or their equivalents, which are powerful nucleophiles for C-C bond formation. cambridge.org
Applying this strategy to the target molecule, the bond between the carbonyl carbon and the adjacent chiral center is disconnected. This leads to two potential synthons: a cyclobutyl methyl ketone enolate equivalent (a nucleophile) and an electrophilic synthon derived from the 2-substituted azepane moiety.
Table 1: Synthons and Reagent Equivalents for Disconnection Adjacent to the Ketone Carbonyl
| Synthon | Synthetic Equivalent (Reagent) |
| Cyclobutyl methyl ketone enolate | Cyclobutyl methyl ketone treated with a strong base (e.g., LDA) |
| Electrophilic 2-substituted azepane | 2-halomethylazepane or 2-(tosyloxymethyl)azepane |
This disconnection simplifies the target molecule into two key fragments: a readily available or easily synthesized cyclobutyl methyl ketone sigmaaldrich.com and a substituted azepane derivative.
Disconnection of the Cyclobutyl-Propanone Linkage
Another logical disconnection point is the bond connecting the cyclobutyl ring to the propanone backbone. This disconnection simplifies the molecule by separating the cyclic and acyclic portions.
This retrosynthetic step would yield a nucleophilic cyclobutyl organometallic reagent and an electrophilic α,β-unsaturated ketone precursor.
Table 2: Synthons and Reagent Equivalents for Disconnection of the Cyclobutyl-Propanone Linkage
| Synthon | Synthetic Equivalent (Reagent) |
| Cyclobutyl nucleophile | Cyclobutylmagnesium bromide or cyclobutyllithium |
| Electrophilic propanone derivative | 1-(Azepan-2-yl)prop-2-en-1-one (after FGI) |
This approach leverages the reactivity of organometallic reagents in conjugate addition reactions to α,β-unsaturated carbonyl compounds.
Disconnection of the Azepane-Propanone Linkage
The third primary C-C bond disconnection strategy targets the bond between the azepane ring and the propanone chain. This disconnection isolates the seven-membered nitrogen heterocycle from the rest of the molecule.
This leads to a nucleophilic α-lithiated azepane equivalent and an electrophilic cyclobutyl propanone derivative.
Table 3: Synthons and Reagent Equivalents for Disconnection of the Azepane-Propanone Linkage
| Synthon | Synthetic Equivalent (Reagent) |
| 2-Lithiated azepane (nucleophile) | N-protected 2-lithioazepane |
| Electrophilic cyclobutyl propanone | 1-Cyclobutylpropan-1-one (B2479523) |
This strategy relies on the formation of an organolithium reagent at the α-position to the nitrogen atom of a protected azepane, which can then react with a suitable electrophile.
Functional Group Interconversions (FGIs) for Precursor Identification
Functional group interconversions (FGIs) are a critical component of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a desired synthetic step. fiveable.mesolubilityofthings.comfiveable.meimperial.ac.uk In the context of this compound, FGIs can be strategically employed to identify more convenient precursors.
For instance, the ketone functional group in the target molecule could be retrosynthetically derived from a secondary alcohol via oxidation. This FGI opens up alternative synthetic routes where the key bond-forming reactions might be more efficiently carried out on the alcohol precursor.
Table 4: Potential Functional Group Interconversions
| Target Functional Group | Precursor Functional Group | Type of Reaction |
| Ketone | Secondary Alcohol | Oxidation |
| Amine (in azepane) | Amide | Reduction |
| Alkane C-C bond | Alkene | Reduction |
Strategic Considerations for Azepane Ring Formation
The synthesis of the azepane ring itself presents a unique set of challenges and opportunities. The formation of seven-membered rings can be less favorable than that of five- or six-membered rings. researchgate.netrwth-aachen.denih.gov Therefore, specific strategies for the construction of this heterocyclic core must be considered.
Ring Expansion Methodologies
A powerful strategy for the synthesis of azepanes involves the expansion of a smaller, more readily available ring system, such as a piperidine (B6355638) or pyrrolidine. researchgate.netpharmaguideline.com This approach can be particularly advantageous for controlling stereochemistry.
One common ring expansion method is the Beckmann rearrangement of a cyclohexanone (B45756) oxime. In the context of our target molecule, a suitably substituted cyclohexanone could be envisioned as a precursor to the azepane ring.
Another approach is the dearomative ring expansion of nitroarenes, which can provide access to complex, polysubstituted azepanes from simple starting materials. rwth-aachen.denih.govmanchester.ac.uk This method involves the photochemical conversion of a nitro group into a singlet nitrene, which then mediates the ring expansion of the aromatic ring. rwth-aachen.denih.gov
Table 5: Potential Precursors for Azepane Ring Formation via Ring Expansion
| Target Ring System | Precursor Ring System | Key Reaction |
| Azepane | Cyclohexanone | Beckmann Rearrangement |
| Azepane | Substituted Nitroarene | Photochemical Dearomative Ring Expansion |
These ring expansion strategies offer sophisticated solutions for the construction of the azepane moiety within the target molecule.
Intramolecular Cyclization Strategies
The formation of the azepane ring is a critical step in the synthesis of the target molecule. Intramolecular cyclization is a powerful method for constructing such rings from acyclic precursors. Several strategies can be envisioned:
Reductive Amination: A common and effective method involves the intramolecular reaction between an amine and an aldehyde or ketone within the same molecule. For the target compound, a precursor containing a terminal aldehyde or ketone and a primary amine separated by a suitable carbon chain could be cyclized under reductive conditions (e.g., using NaBH₃CN or H₂/Pd) to form the azepane ring. researchgate.net
Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, forms cyclic alkenes from diene precursors. A linear precursor containing terminal alkenes and a nitrogen atom could be cyclized, followed by reduction of the resulting double bond to yield the saturated azepane ring. researchgate.net
Nucleophilic Substitution: An acyclic precursor with a terminal primary amine and a good leaving group (like a tosylate or halide) at the other end of a six-carbon chain can undergo intramolecular Sₙ2 reaction to form the azepane ring.
Aza-Prins Cyclization: This methodology involves the cyclization of an amine with an aldehyde and an alkene. A silyl aza-Prins cyclization, mediated by catalysts like iron(III) salts, can be used to synthesize seven-membered azacycles. acs.org
The choice of strategy would depend on the availability of starting materials, desired stereochemistry, and functional group tolerance.
| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Reference |
| Reductive Amination | Amino-aldehyde/ketone | NaBH₃CN, H₂/Pd | researchgate.net |
| Ring-Closing Metathesis | Diene-amine | Grubbs' or Hoyveda-Grubbs catalysts | researchgate.net |
| Nucleophilic Substitution | Amino-halide/tosylate | Base (e.g., K₂CO₃) | N/A |
| Silyl Aza-Prins | Allylsilyl amine, aldehyde | Iron(III) salts, InCl₃ | acs.org |
Cyclobutyl Ring Assembly Strategies
The construction of the cyclobutane (B1203170) ring is often challenging due to its inherent ring strain. baranlab.org However, several reliable methods have been developed for its assembly.
[2+2] Cycloaddition Pathways for Cyclobutane Formation
The [2+2] cycloaddition, where two alkene components react to form a four-membered ring, is the most common and direct method for synthesizing cyclobutane derivatives. nih.govresearchgate.netacs.org
Photochemical [2+2] Cycloaddition: This classic method involves the irradiation of an alkene with UV light to promote it to an excited state, which then reacts with a ground-state alkene. baranlab.orgacs.orgharvard.edu For the target molecule, a [2+2] cycloaddition between cyclobutenone and an appropriate alkene, or between ethylene (B1197577) and a more complex α,β-unsaturated ketone precursor, could be envisioned. The regioselectivity and stereoselectivity of these reactions can often be controlled by the electronic nature and steric bulk of the substituents on the alkenes. harvard.edu
Transition Metal-Catalyzed [2+2] Cycloaddition: Catalysts, particularly those based on ruthenium, can promote [2+2] cycloadditions under visible light, offering a milder alternative to UV irradiation. organic-chemistry.org These methods often proceed through a radical anion cycloaddition mechanism. organic-chemistry.org
Ketene Cycloadditions: Ketenes are highly reactive and readily undergo thermal [2+2] cycloadditions with alkenes to form cyclobutanones directly. harvard.edu This would be a highly efficient route if a suitable ketene precursor could be generated.
These reactions are powerful tools for creating the core cyclobutane structure, which can then be further functionalized. nih.gov
Cyclization of Acyclic Precursors
Besides cycloadditions, the cyclobutane ring can be assembled from linear precursors through intramolecular bond formation.
Radical Cyclizations: Radical addition-polar cyclization cascades have been developed to synthesize functionalized cyclobutanes. These methods often involve the generation of an alkyl radical that adds to an alkene, followed by a polar cyclization to close the four-membered ring. nih.gov
Intramolecular Nucleophilic Substitution: A classic approach involves the cyclization of a 1,4-dihaloalkane with a malonic ester or a similar C-nucleophile, followed by decarboxylation. This allows for the construction of a cyclobutane carboxylic acid, which could be a precursor to the cyclobutyl ketone in the target molecule.
Ring Contraction: Innovative methods, such as the stereoselective ring contraction of readily available pyrrolidines, have been developed to access multisubstituted cyclobutanes. researchgate.netchemistryviews.org This strategy involves the extrusion of a nitrogen atom from a reactive intermediate to form the C-C bond that closes the cyclobutane ring. chemistryviews.org
| Assembly Strategy | Precursor Type | Key Features | Reference |
| [2+2] Photocycloaddition | Two alkene components | Requires UV or visible light; stereochemistry can be controlled. | acs.orgharvard.edu |
| Radical Cyclization | Halide-tethered alkenes | Mild conditions, good functional group tolerance. | nih.gov |
| Ring Contraction | Polysubstituted pyrrolidines | Stereoselective, provides access to complex cyclobutanes. | chemistryviews.org |
Convergent vs. Linear Synthetic Pathways for Target Molecule Assembly
Convergent Synthesis: This strategy involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. wikipedia.org For the target molecule, a convergent approach would be highly advantageous. One fragment would be a derivative of 2-methylazepane, and the other would be a cyclobutyl-containing fragment, such as cyclobutylacetic acid or a derivative. These two pieces would then be joined via a coupling reaction (e.g., amide coupling followed by reduction, or Grignard/organolithium addition).
Comparison of Synthetic Pathways
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step construction from one starting material. | Independent synthesis of fragments followed by coupling. wikipedia.org |
| Efficiency | Overall yield is often low due to the multiplicative loss at each step. differencebetween.com | Generally higher overall yield as long sequences are avoided. chemistnotes.com |
| Time | Can be very time-consuming as each step must be completed sequentially. fiveable.me | Allows for parallel synthesis of fragments, saving time. fiveable.me |
| Flexibility | Less flexible; a failure in an early step ruins the entire sequence. | More flexible; allows for optimization of fragment synthesis independently. |
Stereochemical Control and Chiral Synthesis of 2 Azepan 2 Yl 1 Cyclobutylpropan 1 One
Identification of Chiral Centers within the Molecular Structure
The molecular architecture of 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one contains two distinct chiral centers, which are stereogenic carbon atoms bonded to four different substituent groups. The presence of these centers means the compound can exist as multiple stereoisomers.
The first chiral center is located at the C2 position of the azepane ring. This carbon is bonded to the ring's nitrogen atom, a hydrogen atom, the C3 methylene (B1212753) group of the ring, and the 1-cyclobutylpropan-1-one (B2479523) substituent.
The second chiral center is the C2 atom of the propan-1-one chain. This carbon is attached to the C2 of the azepane ring, a methyl group, a hydrogen atom, and the cyclobutylcarbonyl group.
Due to these two stereocenters, a total of four stereoisomers are possible for this compound: (2'R, 2R), (2'S, 2S), (2'R, 2S), and (2'S, 2R). The selective synthesis of a single, desired stereoisomer is a significant challenge that requires sophisticated asymmetric synthetic methods.
Asymmetric Synthetic Strategies
The synthesis of an enantiomerically pure form of this compound necessitates precise control over the formation of its two chiral centers. This can be achieved through various asymmetric strategies, including the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary-Mediated Asymmetric Synthesis
A well-established method for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary into a substrate molecule. wikipedia.orgsigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed. wikipedia.org This strategy enables the diastereoselective formation of new stereocenters.
For the synthesis of the α-chiral ketone moiety in the target molecule, a chiral auxiliary such as an Evans oxazolidinone could be employed. tcichemicals.com The synthesis could proceed via the acylation of the auxiliary, followed by a highly diastereoselective alkylation of the resulting enolate. nih.govresearchgate.net The steric hindrance provided by the auxiliary's substituents directs the incoming electrophile to one face of the enolate, thereby establishing the desired stereocenter. Following the alkylation step, the auxiliary can be cleaved to yield the chiral carboxylic acid or a related derivative, which can then be coupled with the azepane fragment.
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations, and acylations. tcichemicals.comresearchgate.net | Forms a rigid chelated enolate, providing excellent facial discrimination. |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amide enolates. researchgate.net | Highly effective for creating quaternary and tertiary stereocenters. The product can be easily cleaved. |
| Camphorsultam | Diels-Alder reactions, alkylations, and aldol reactions. | Provides high diastereoselectivity due to the rigid camphor (B46023) skeleton. |
| (S)-(-)-1-Phenylethylamine | Used for the resolution of racemates and as a controller in asymmetric synthesis. sigmaaldrich.com | Readily available in both enantiomeric forms. |
Asymmetric Catalysis in C-C and C-N Bond Formations
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov This can be applied to form the key C-C and C-N bonds within the target molecule.
The stereocenter on the propanone chain could be established through the enantioselective alkylation of a prochiral enolate. ucla.educaltech.edu This strategy involves reacting a ketone enolate with an electrophile in the presence of a chiral catalyst. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
A plausible approach would involve the generation of a tributyltin enolate from a suitable acyclic ketone precursor. ucla.edu The reaction of this enolate with an electrophilic azepane derivative, catalyzed by a chiral transition metal complex such as a chromium(salen) complex, could furnish the desired α-chiral ketone with high enantioselectivity. ucla.edu Another prominent method is phase-transfer catalysis, which allows for carbon-carbon bond formation under mild biphasic conditions using a chiral catalyst to control the stereochemical outcome. unibo.it
| Catalyst Type | Example Catalyst | Substrate Class | Typical Stereoselectivity |
|---|---|---|---|
| Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary ammonium (B1175870) salts | Glycine imines, β-keto esters | High (up to >99% ee) |
| Chiral Lewis Acid | {Cr(salen)} Complex | Acyclic tin enolates ucla.edu | Good to high (up to 87% ee) ucla.edu |
| Palladium-PHOX complexes | (S)-tBu-PHOX | Prochiral enolates (e.g., malonates) caltech.edu | High (often >90% ee) caltech.edu |
Asymmetric reductive amination is a cornerstone of chiral amine synthesis and represents a powerful strategy for constructing the C2 stereocenter of the azepane ring. researchgate.net This reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then asymmetrically reduced by a chiral catalyst.
An intramolecular variant of this reaction could be envisioned for the synthesis of the 2-substituted azepane. A linear precursor containing a ketone and a distal amine could cyclize via imine formation, followed by an enantioselective reduction catalyzed by a chiral transition-metal complex or a biocatalyst. Imine reductase (IRED) and reductive aminase (RedAm) enzymes have emerged as highly effective biocatalysts for the asymmetric synthesis of chiral amines, often operating under mild conditions with high stereoselectivity. researchgate.net
| Catalyst Type | Example Catalyst/Enzyme | Key Features |
|---|---|---|
| Transition Metal Catalyst | Iridium or Rhodium complexes with chiral diphosphine ligands (e.g., BINAP) | High activity and enantioselectivity for a broad range of substrates. |
| Organocatalyst | Chiral Phosphoric Acids (e.g., TRIP) | Metal-free catalysis; activates the imine for reduction. |
| Biocatalyst | Imine Reductases (IREDs) | High stereoselectivity, operates in aqueous media under mild conditions. researchgate.net |
Asymmetric cycloaddition reactions are powerful tools for the construction of cyclic structures with excellent stereocontrol. researchgate.net These reactions could be employed to synthesize either the azepane or the cyclobutane (B1203170) ring of the target molecule.
For instance, the azepine ring system could potentially be accessed through a gold(I)-catalyzed asymmetric cyclopropanation followed by a C-C bond cleavage and Wagner-Meerwein rearrangement. nih.gov This methodology has been successfully applied to synthesize azepine-fused cyclobutanes with high enantiomeric excess. nih.govpku.edu.cn The cyclobutane ring itself could be formed via an asymmetric [2+2] cycloaddition between an alkene and a ketene, catalyzed by a chiral Lewis acid. researchgate.net Furthermore, 1,3-dipolar cycloadditions, for example between a nitrone and an alkene, can be rendered asymmetric and used to construct heterocyclic rings, which could serve as precursors to the azepane moiety. kingston.ac.uk
| Reaction Type | Catalyst Type | Ring System Formed | Reference Example |
|---|---|---|---|
| [2+2] Cycloaddition | Chiral Lewis Acid | Cyclobutane researchgate.net | Synthesis of chiral cyclobutanones from diazoesters. researchgate.net |
| 1,3-Dipolar Cycloaddition | Chiral Lewis Acid or Organocatalyst | Five-membered heterocycles (e.g., Isoxazolidine) kingston.ac.uk | Asymmetric synthesis of isoxazolidines using chiral auxiliaries. kingston.ac.uk |
| Cyclopropanation/Rearrangement | Gold(I)-Chiral Ligand | Azepine-fused cyclobutane nih.gov | Synthesis of 3-azabicyclo[5.2.0]nonadiene derivatives. nih.govpku.edu.cn |
| Formal [3+3] Cycloaddition | Chiral Lewis Acid (e.g., Co(II)-BOX) | Six-membered heterocycles | Enantioselective cycloaddition of bicyclo[1.1.0]butanes with nitrones. researchgate.net |
Biocatalytic Approaches for Enantioselective Synthesis
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. acs.org For a molecule such as this compound, enzymes could be employed to establish key stereocenters with high fidelity.
One plausible biocatalytic strategy involves the asymmetric reduction of a prochiral ketone precursor. Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols, often with excellent enantioselectivity. rsc.orgnih.govresearchgate.net A synthetic route could be designed to produce a prochiral diketone or a keto-lactam precursor, which could then be subjected to bioreduction. The resulting chiral alcohol could subsequently be oxidized to the desired ketone functionality. A wide range of microorganisms and isolated enzymes have been successfully used for the asymmetric reduction of various ketones. nih.govnih.gov
Alternatively, a kinetic resolution approach could be employed. In an enzymatic kinetic resolution (EKR), one enantiomer of a racemic mixture is selectively transformed by an enzyme, allowing for the separation of the unreacted enantiomer and the product. wikipedia.org For instance, lipases are commonly used for the kinetic resolution of racemic alcohols and amines. nih.govjocpr.com In the context of this compound, a racemic mixture of a suitable precursor could be resolved using a lipase-catalyzed acylation or hydrolysis. mdpi.comresearchgate.net Similarly, γ-lactamases have been utilized for the kinetic resolution of racemic lactams, which could be a viable strategy for resolving the chiral center within the azepane ring. nih.gov
Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.org This often involves a combination of an enzyme for the resolution and a metal catalyst for the racemization.
A hypothetical biocatalytic approach for the synthesis of a single enantiomer of this compound could involve the use of a ketoreductase as outlined in the table below.
Interactive Data Table: Hypothetical Biocatalytic Reduction of a Prochiral Precursor
| Biocatalyst Type | Substrate | Product | Potential Enantiomeric Excess (ee) | Reference Analogs |
| Ketoreductase (KRED) | Prochiral β-keto-δ-lactam | Chiral β-hydroxy-δ-lactam | >99% | Asymmetric reduction of β-keto esters nih.gov |
| Whole-cell (e.g., Daucus carota) | Prochiral cyclobutyl ketone | Chiral cyclobutyl alcohol | >95% | Bioreduction of aromatic ketones nih.gov |
| Lipase (e.g., Candida antarctica Lipase B) | Racemic azepane precursor | Enantiopure acylated azepane | >98% | Kinetic resolution of cyclic amines mdpi.com |
Diastereoselective Control in Cyclobutyl and Azepane Ring Construction
Achieving the desired relative stereochemistry between the substituents on the cyclobutane and azepane rings requires careful planning of the synthetic route. Diastereoselective reactions are instrumental in constructing these cyclic systems with a high degree of stereocontrol.
For the cyclobutane moiety, several methods for diastereoselective synthesis have been reported. The enantioselective α-alkylation of cyclobutanone (B123998) derivatives using organocatalysis or transition metal catalysis can establish a chiral center adjacent to the carbonyl group. mdpi.comnih.gov Subsequent reactions can then be directed by this existing stereocenter to control the stereochemistry of further substitutions. For instance, a diastereoselective addition of a nucleophile to the cyclobutanone carbonyl could be influenced by a pre-existing chiral center at the α-position.
The construction of the 2-substituted azepane ring with diastereoselective control is also a key challenge. One established method involves the diastereoselective addition of nucleophiles to cyclic N-acyliminium ions. researchgate.netresearchgate.net An N-acyliminium ion can be generated from a suitable azepane precursor, and its reaction with a nucleophile can proceed with high diastereoselectivity, often controlled by the existing stereochemistry in the ring or the nucleophile. Ring-expansion strategies from smaller, more readily controlled ring systems, such as piperidines, can also be employed to generate substituted azepanes stereoselectively. rsc.orgdocumentsdelivered.com
A plausible synthetic sequence could involve the coupling of a pre-formed chiral cyclobutane fragment with a chiral azepane precursor. Alternatively, a convergent approach where the two rings are formed in a manner that controls the relative stereochemistry at the junction point would be highly desirable. An asymmetric lithiation-conjugate addition sequence has been reported for the highly diastereoselective and enantioselective synthesis of substituted azepanes, which could be adapted for this purpose. nih.govnih.gov
Interactive Data Table: Potential Diastereoselective Methodologies
| Reaction Type | Ring System | Key Intermediate | Stereocontrol Element | Reference Analogs |
| Enantioselective Alkylation | Cyclobutane | Cyclobutanone enolate | Chiral catalyst/ligand | Palladium-catalyzed allylic alkylation nih.gov |
| Nucleophilic Addition | Azepane | N-acyliminium ion | Substrate or reagent control | Petasis-type reaction researchgate.net |
| Ring Expansion | Azepane | 2-Azanorbornan-3-yl methanol | Stereospecific rearrangement | Mitsunobu or mesylation conditions researchgate.net |
Resolution Techniques for Enantiomeric Separation and Purification
In cases where a synthesis produces a mixture of enantiomers, efficient resolution techniques are necessary to isolate the desired stereoisomer. For this compound, both chromatographic and crystallization-based methods are viable options.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers on both analytical and preparative scales. tandfonline.comnih.govchromatographyonline.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.comyoutube.com Polysaccharide-based CSPs are particularly versatile and have been used to resolve a wide range of chiral compounds, including ketones and amines. mdpi.com The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers.
Interactive Data Table: Comparison of Enantiomeric Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Broad applicability, high purity achievable, suitable for small and large scale | Can be costly, requires specialized columns and equipment |
| Diastereomeric Crystallization | Formation and separation of diastereomeric salts with different solubilities | Cost-effective for large scale, well-established technique | Can be labor-intensive, success is not guaranteed, theoretical max yield of 50% per cycle |
Elucidation of Reaction Mechanisms and Kinetics in 2 Azepan 2 Yl 1 Cyclobutylpropan 1 One Synthesis
Mechanistic Pathways of Key Bond-Forming Reactions
The crucial carbon-carbon bond-forming step in this proposed synthesis is the nucleophilic substitution reaction between the C2-lithiated N-Boc-azepane and an α-halo ketone.
Deprotonation: N-Boc-azepane is treated with a strong, non-nucleophilic base, such as sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to form N-Boc-2-lithioazepane.
Alkylation: The resulting organolithium species attacks the electrophilic carbon of 2-bromo-1-cyclobutylpropan-1-one, displacing the bromide ion via an SN2 mechanism.
Deprotection: Removal of the Boc protecting group under acidic conditions yields the final product.
While the key bond-forming step is an intermolecular alkylation rather than a cyclization, the stereochemical and energetic landscape of the azepane ring itself is critical. Computational studies on azepane have identified the twist-chair conformation as the most stable, with the chair conformation often representing a transition state for interconversion. nih.gov
For the key SN2 alkylation step, the reaction proceeds through a trigonal bipyramidal transition state. In this state, the incoming nucleophile (C2 of the lithiated azepane) and the outgoing leaving group (bromide) are positioned 180° apart, while the substituents on the electrophilic carbon lie in a plane. The energy of this transition state is influenced by steric hindrance from both the azepane ring and the cyclobutyl ketone moiety. Density functional theory (DFT) studies on analogous SN2 reactions involving lithium organocuprates have been used to model the geometries and energetics of such transition states. researchgate.net In diastereoselective alkylations of related seven-membered rings, computational models suggest that torsional effects within the ring are responsible for the observed stereoselectivities, dictating the facial approach of the electrophile. nih.gov
The primary intermediate in the proposed synthetic pathway is the N-Boc-2-lithioazepane . This α-amino organolithium species is generated by proton abstraction from the N-Boc protected starting material. whiterose.ac.uk Studies on N-Boc-piperidine and N-Boc-azepine have shown that this lithiated intermediate is a racemic mixture of rapidly interconverting enantiomers, making it configurationally labile. nih.gov The rate of this interconversion is crucial for achieving stereoselectivity in subsequent reactions. The stability and reactivity of this intermediate are highly dependent on the solvent and temperature. nih.gov
During the alkylation step, the attack of the lithiated azepane on the α-bromo ketone proceeds via a concerted SN2 mechanism, and therefore does not involve a discrete intermediate.
The initial deprotonation step is mediated by a stoichiometric amount of a strong organolithium base and is not a catalytic process. nih.gov However, the selectivity of the subsequent alkylation can be controlled through the use of chiral ligands, which effectively creates an asymmetric catalytic system.
For instance, the addition of a substoichiometric amount of a chiral ligand, such as (-)-sparteine (B7772259), can resolve the racemic lithiated intermediate. whiterose.ac.uknih.gov This occurs through a process known as Dynamic Kinetic Resolution (DKR), where the chiral ligand preferentially complexes with one enantiomer of the lithiated azepane, which then reacts faster with the electrophile. nih.gov As the enantiomers are in rapid equilibrium, the uncomplexed form continuously converts to the more reactive complexed form, allowing for the formation of a single enantiomer of the product in high yield and enantiomeric excess. nih.gov This methodology has been successfully applied to the asymmetric synthesis of 2-substituted piperidines and extended to azepane derivatives. nih.gov
| Ligand | Reaction Type | Role | Typical Outcome | Reference |
|---|---|---|---|---|
| (-)-Sparteine | Asymmetric Lithiation-Alkylation | Forms a diastereomeric complex with one enantiomer of the lithiated intermediate, accelerating its reaction. | High enantioselectivity (e.g., >95:5 e.r.) via Dynamic Kinetic Resolution (DKR). | nih.govnih.gov |
| Chiral Diamino-alkoxides | Asymmetric Lithiation-Alkylation | Shifts the equilibrium between the enantiomeric organolithiums to favor one diastereomeric complex. | High enantioselectivity via Dynamic Thermodynamic Resolution (DTR). | nih.gov |
| Pyridoxal Catalyst | Asymmetric α-Allylic Alkylation of Amino Esters | Forms a chiral Schiff base intermediate, directing the approach of the electrophile. | Excellent diastereo- and enantioselectivity. | acs.org |
Kinetic Studies of Rate-Limiting Steps
No specific kinetic studies for the synthesis of 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one exist. However, for the proposed pathway, the rate of the reaction would be governed by the kinetics of the SN2 alkylation step. This step is expected to follow second-order kinetics, being first order in both the nucleophile (N-Boc-2-lithioazepane) and the electrophile (2-bromo-1-cyclobutylpropan-1-one).
Rate = k[N-Boc-2-lithioazepane][2-bromo-1-cyclobutylpropan-1-one]
Influence of Solvent and Temperature on Reaction Mechanism and Outcome
Solvent and temperature are critical parameters in organolithium chemistry, profoundly affecting both reaction rate and selectivity.
Temperature: Lithiation reactions are almost universally conducted at very low temperatures, typically -78 °C. nih.govresearchgate.net This is necessary to prevent decomposition of the thermally unstable organolithium intermediate and to suppress side reactions, such as elimination or reaction with the solvent. youtube.com Increasing the temperature can have a significant impact on the product distribution. For example, in the reaction of phenyllithium (B1222949) with E-cinnamaldehyde, an increase in temperature in THF led to a decrease in the desired addition product and an increase in by-products. mdpi.com
Solvent: The choice of solvent is crucial for the formation and stability of the α-amino carbanion. Anhydrous, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are required. researchgate.net These solvents are effective at solvating the lithium cation, which prevents excessive aggregation of the organolithium species and increases its nucleophilicity. wikipedia.orgresearchgate.net The use of a strongly coordinating co-solvent like TMEDA can further break up aggregates and accelerate the lithiation. youtube.com The solvent can also impact stereoselectivity; studies on lithiated aziridines showed that coordinating solvents (like THF) and non-coordinating solvents (like toluene) could lead to different reaction pathways and stereochemical outcomes. nih.gov
| Solvent | Temperature (°C) | Plausible Outcome | Rationale | Reference |
|---|---|---|---|---|
| THF | -78 | Good yield, stable intermediate | Polar aprotic solvent stabilizes the organolithium intermediate. Low temperature prevents decomposition. | nih.govresearchgate.net |
| Diethyl Ether | -78 | Moderate yield | Less polar than THF, may result in slower lithiation and more aggregation. | researchgate.net |
| Toluene | -78 | Poor yield / No reaction | Non-coordinating solvent, fails to adequately stabilize the organolithium species. | nih.gov |
| THF | 0 | Low yield, significant side products | The organolithium intermediate is unstable at this temperature, leading to decomposition and/or reaction with the solvent. | mdpi.com |
Stereochemical Implications of Reaction Pathways
The synthesis of this compound has significant stereochemical implications as new stereocenters are formed. The C2 position of the azepane ring is a stereocenter, and the C2 position of the 1-cyclobutylpropan-1-one (B2479523) moiety also becomes a stereocenter upon substitution.
Starting Material: If racemic N-Boc-azepane is used, the deprotonation will form a racemic mixture of the 2-lithioazepane. nih.gov Reaction with the racemic electrophile (2-bromo-1-cyclobutylpropan-1-one) will result in a mixture of four stereoisomers (two pairs of enantiomers).
Stereocontrol: Achieving stereocontrol requires an asymmetric synthesis approach. As discussed, using a chiral ligand like (-)-sparteine can effect a dynamic kinetic resolution of the lithiated intermediate. nih.gov This would produce an enantiomerically enriched 2-substituted azepane.
Diastereoselectivity: Since the electrophile also contains a stereocenter, the reaction is inherently diastereoselective. The facial selectivity of the nucleophilic attack by the chiral organolithium complex on the prochiral center of the electrophile will determine the diastereomeric ratio (dr) of the product. The stereochemical outcome is often governed by minimizing steric interactions in the transition state. In related alkylations of chiral seven-membered rings, the electrophile was found to approach the carbanion preferentially from the face opposite to a remote substituent on the ring. nih.gov The final product, after deprotection, would be a mixture of diastereomers, but an asymmetric approach could yield a product that is highly enriched in one stereoisomer. The stereoselective synthesis of substituted azepanes has been achieved through methods like piperidine (B6355638) ring expansion, demonstrating that high levels of stereocontrol are possible in forming these seven-membered rings. rsc.org
Computational and Theoretical Chemistry Applied to 2 Azepan 2 Yl 1 Cyclobutylpropan 1 One
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties with a high degree of accuracy.
Conformational Analysis of Azepane and Cyclobutyl Moieties
The azepane ring, a saturated seven-membered heterocycle, is known to be highly flexible. High-level electronic structure calculations have been employed to perform a holistic conformational analysis of azepane. nih.gov Studies have indicated that the twist-chair conformation is the most stable arrangement for the azepane ring. nih.gov This is in contrast to the chair conformation, which is often associated with a transition state. nih.gov The presence of heteroatoms can influence the relative energies of different conformations, with second-row heteroatoms sometimes lowering the energy of boat conformations relative to chair forms. nih.gov
Bond Lengths, Bond Angles, and Dihedral Angles Optimization
A crucial aspect of computational chemistry is the optimization of the molecular geometry to find the lowest energy structure. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one, a DFT calculation would provide precise values for these parameters. In the absence of specific experimental or computational data for this exact molecule, a representative table of optimized geometric parameters can be conceptualized based on typical values for similar chemical environments.
Table 1: Representative Optimized Geometric Parameters for this compound This table presents hypothetical, yet chemically reasonable, values for the key geometric parameters of the molecule. Actual values would be obtained from a specific DFT calculation.
| Parameter | Atoms Involved | Typical Value |
|---|---|---|
| Bond Length | C=O (ketone) | ~1.21 Å |
| Bond Length | C-N (azepane) | ~1.47 Å |
| Bond Length | C-C (cyclobutyl) | ~1.55 Å |
| Bond Angle | C-CO-C (ketone) | ~118° |
| Bond Angle | C-N-C (azepane) | ~112° |
| Bond Angle | C-C-C (cyclobutyl) | ~88° |
| Dihedral Angle | H-N-C-H (azepane) | Variable (depends on ring conformation) |
| Dihedral Angle | O=C-C-C (propanone-cyclobutyl) | Variable (depends on rotational conformer) |
Vibrational Frequencies and Spectroscopic Predictions (Non-identificative)
DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum, often visualized as an infrared (IR) or Raman spectrum, can be a valuable tool for characterizing a molecule. While these predictions are powerful, they are often used in a non-identificative manner to understand the nature of the vibrational modes rather than for definitive identification without experimental comparison. Key predicted vibrations for this compound would include a strong carbonyl (C=O) stretch, N-H stretches and bends from the azepane ring, and various C-H stretching and bending modes from the aliphatic portions of the molecule.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and many of its physical properties. Computational methods provide a detailed picture of the distribution of electrons and the energies of the molecular orbitals.
Frontier Molecular Orbitals (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry for understanding and predicting chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the lone pair of electrons on the nitrogen atom of the azepane ring would significantly contribute to the HOMO, making this site a likely center of nucleophilicity. The LUMO would likely be centered around the carbonyl group, with a significant contribution from the antibonding π* orbital of the C=O bond, making the carbonyl carbon an electrophilic site.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table provides an illustrative example of what FMO analysis would reveal. The specific energy values would be determined by a quantum chemical calculation.
| Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -6.5 | Nitrogen lone pair (azepane) |
| LUMO | -0.8 | Carbonyl group (C=O π*) |
| HOMO-LUMO Gap | 5.7 | Indicates moderate reactivity |
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.org The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. bhu.ac.in Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. chemrxiv.orgbhu.ac.in
Based on the comprehensive search conducted, there is currently a lack of publicly available scientific literature and research data specifically focused on the computational and theoretical chemistry of "this compound." Studies detailing its reaction mechanism predictions, molecular dynamics simulations, or quantitative structure-reactivity relationships (QSAR) for its analogues could not be located.
Therefore, it is not possible to provide a detailed, evidence-based article on the specific topics requested in the outline. Generating content for the specified sections would require speculative information that is not supported by scientific research, which would compromise the accuracy and integrity of the article.
Should research on "this compound" become available in the future, a thorough analysis based on the provided outline could be conducted.
Advanced Analytical Methodologies for Structural and Mechanistic Investigations
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous validation of a compound's molecular formula by providing a highly accurate mass measurement. measurlabs.com For 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one, with the molecular formula C₁₄H₂₅NO, the theoretical exact mass can be calculated. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) confirms the elemental composition.
Beyond molecular formula confirmation, HRMS provides crucial structural information through the analysis of fragmentation patterns. In electron impact (EI) or collision-induced dissociation (CID) experiments, the molecule would be expected to fragment in predictable ways, primarily through alpha-cleavage adjacent to the amine and ketone functional groups. libretexts.orglibretexts.org The stability of the resulting fragments dictates the observed fragmentation pattern.
Table 1: Predicted HRMS Data for C₁₄H₂₅NO
| Measurement | Predicted Value/Fragment | Description |
|---|---|---|
| Molecular Ion (M)⁺ | m/z 223.1936 | Theoretical exact mass of the parent molecule. |
| Fragment 1 | m/z 195.1623 | Loss of ethylene (B1197577) (C₂H₄) from the azepane ring, a common fragmentation pathway for cyclic amines. whitman.edu |
| Fragment 2 | m/z 166.1541 | Alpha-cleavage between the carbonyl carbon and the cyclobutyl ring, resulting in the loss of the cyclobutyl group (C₄H₇). |
| Fragment 3 | m/z 126.1280 | Cleavage of the bond between the azepane ring and the propanone chain, yielding the [M-C₅H₉O]⁺ fragment. |
| Fragment 4 | m/z 98.1000 | Represents the charged azepanylmethyl cation [C₆H₁₂N]⁺ following cleavage. |
| Fragment 5 | m/z 83.0861 | Represents the charged cyclobutylcarbonyl cation [C₅H₇O]⁺. |
Note: The table presents hypothetical data based on known fragmentation patterns for similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. weebly.com It provides detailed information about the connectivity of atoms, their chemical environment, and their spatial relationships, which is essential for determining the constitution, configuration, and conformation of this compound. researchgate.netipb.pt
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed to fully assign the structure. numberanalytics.comresearchgate.net
¹H and ¹³C NMR: 1D spectra provide initial information on the number and types of protons and carbons. The approximate chemical shifts can be predicted based on the functional groups present (ketone, secondary amine, and aliphatic chains). The ketone carbonyl carbon would appear significantly downfield (~200-210 ppm) in the ¹³C spectrum, while the alpha-hydrogens adjacent to the carbonyl would be deshielded (~2.5-3.0 ppm) in the ¹H spectrum. libretexts.org
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. It would be used to trace the connectivity within the azepane ring, the cyclobutane (B1203170) ring, and the ethyl chain connecting the two chiral centers.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, enabling the unambiguous assignment of carbon resonances based on the more easily interpreted proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is vital for determining the relative stereochemistry of the two chiral centers and for analyzing the preferred conformation of the flexible azepane ring. For instance, observing a NOE between the proton on C2 of the azepane ring and the proton on C2 of the propanone chain would suggest a specific spatial arrangement.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C=O (ketone) | - | ~208.0 | H on α-C of cyclobutyl, H on C2 of propane (B168953) |
| Azepane C2 | ~3.0 - 3.4 | ~60.0 | H on C3 of propane, H on C7 of azepane |
| Propane C2 | ~2.8 - 3.2 | ~55.0 | C=O, H on C2 of azepane, H on C3 of propane |
| Cyclobutyl α-CH | ~3.0 - 3.5 | ~50.0 | C=O |
| Azepane N-H | ~1.5 - 2.5 (broad) | - | C2 and C7 of azepane |
| Other Aliphatic CH/CH₂ | ~1.2 - 2.4 | ~20 - 45 | Various |
Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Chiral NMR Shift Reagents for Enantiomeric Excess Determination
Since this compound is chiral, it exists as a pair of enantiomers. Chiral NMR shift reagents, typically lanthanide complexes like Eu(hfc)₃, can be used to determine the enantiomeric excess (ee) of a sample. nih.govgoogle.com These reagents form diastereomeric complexes with the enantiomers in solution. wordpress.com Because diastereomers have different physical properties, their corresponding NMR signals will appear at different chemical shifts. By adding a chiral shift reagent to the NMR sample, a single peak from a racemic mixture will split into two distinct peaks, representing the two diastereomeric complexes. The ratio of the integrals of these two peaks directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of the enantiomeric excess. acs.orgrsc.org
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of all stereogenic centers. springernature.comnih.gov This technique requires a single crystal of high quality. The diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, which reveals the precise position of each atom in the molecule.
For this compound, a successful crystallographic analysis would provide:
Unambiguous assignment of the R/S configuration at both the C2 of the azepane ring and C2 of the propane chain. researchgate.net
Precise bond lengths, bond angles, and torsion angles, offering insight into the solid-state conformation of the molecule, including the pucker of the cyclobutane ring and the chair/boat preference of the azepane ring. rsc.org
Information on intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictates the crystal packing arrangement.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups. ksu.edu.sa
IR Spectroscopy: This technique is particularly sensitive to polar bonds. The spectrum of this compound would be dominated by a strong, sharp absorption band for the ketone C=O stretch. The N-H stretch of the secondary amine in the azepane ring would also be a key feature. americanpharmaceuticalreview.com
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would provide complementary information, particularly regarding the C-C backbone of the aliphatic rings and chains. coherent.com
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 | Medium, broad | Weak |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong | Strong |
| C=O (Ketone) | Stretch | 1705 - 1725 | Strong, sharp | Medium |
| C-N (Amine) | Stretch | 1020 - 1250 | Medium | Weak |
| Cyclobutane Ring | Ring Vibrations | ~900 - 1250 | Variable | Variable |
Note: Data is based on typical frequency ranges for these functional groups. dtic.mildocbrown.infonih.govresearchgate.net
Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Purity Assessment
Chromatographic methods are essential for separating the components of a mixture and are therefore critical for assessing both the chemical and enantiomeric purity of the target compound.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric purity. learnaboutpharma.comamericanpharmaceuticalreview.com The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. chromatographyonline.comderpharmachemica.com By analyzing a sample of this compound on a suitable chiral column, two separate peaks would be observed if both enantiomers are present. The area under each peak is proportional to the concentration of that enantiomer, allowing for precise quantification of the enantiomeric purity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for assessing the chemical purity of volatile and thermally stable compounds. Due to the polarity of the amine group, derivatization might be necessary to improve chromatographic performance and prevent peak tailing. mdpi.comresearchgate.netlabrulez.com The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would confirm the identity of the compound, matching the data obtained from direct-infusion HRMS.
Future Research Directions and Unexplored Avenues for 2 Azepan 2 Yl 1 Cyclobutylpropan 1 One
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 2-(azepan-2-yl)-1-cyclobutylpropan-1-one and its derivatives is an area ripe for exploration. Future research could focus on developing synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Key areas of investigation would include:
Convergent Synthesis: Designing a synthetic strategy where the azepane and cyclobutylpropanone fragments are synthesized separately and then coupled in a late-stage reaction. This approach would allow for modularity and the facile creation of a library of derivatives.
One-Pot Reactions: Investigating domino or tandem reaction sequences that minimize the number of synthetic steps, purification processes, and solvent usage. For instance, a multi-component reaction involving a suitable azepane precursor, a cyclobutyl-containing building block, and a carbonyl source could be explored.
Use of Renewable Starting Materials: Exploring synthetic routes that utilize starting materials derived from renewable feedstocks, thereby reducing the environmental footprint of the synthesis.
| Proposed Synthetic Strategy | Key Features | Potential Advantages |
| Late-stage convergent coupling | Modular design, ease of diversification | High overall efficiency, access to diverse analogs |
| Multi-component one-pot reaction | Step and atom economy | Reduced waste, time, and resource consumption |
| Bio-based starting materials | Utilization of renewable resources | Improved sustainability profile |
Exploration of Novel Catalytic Systems for Stereoselective Transformations
The presence of a stereocenter at the 2-position of the azepane ring and the potential for creating a new stereocenter at the alpha-position to the ketone offers significant opportunities for research in stereoselective catalysis.
Future work could focus on:
Asymmetric Hydrogenation: The development of chiral transition-metal catalysts (e.g., based on iridium, rhodium, or ruthenium) for the asymmetric hydrogenation of an unsaturated precursor to selectively form one enantiomer of the azepane ring. acs.org
Organocatalysis: The use of small organic molecules as catalysts for the enantioselective functionalization of the α-position of the ketone. Chiral amines or N-heterocyclic carbenes could be employed to control the stereochemical outcome of reactions such as alkylations or aldol (B89426) additions. researchgate.net
Kinetic Resolution: The application of enzymatic or chemical kinetic resolution to separate a racemic mixture of the azepane precursor, providing access to enantiopure starting materials. researchgate.net
| Catalytic Approach | Target Transformation | Potential Catalyst Classes | Anticipated Outcome |
| Asymmetric Hydrogenation | Formation of chiral azepane | Chiral Rh, Ru, Ir complexes | High enantiomeric excess (>95% ee) |
| Organocatalytic α-Functionalization | Creation of α-stereocenter | Chiral amines, NHCs | High diastereoselectivity and enantioselectivity |
| Kinetic Resolution | Separation of racemic azepane | Lipases, chiral acylating agents | Enantioenriched starting material |
Investigation of Unprecedented Reactivity Patterns and Rearrangements
The unique juxtaposition of the azepane nitrogen and the ketone carbonyl in this compound may lead to novel reactivity and molecular rearrangements. Research in this area could uncover fundamental aspects of organic reactivity.
Transannular Reactions: Investigating the possibility of intramolecular reactions where the azepane nitrogen interacts with the ketone carbonyl, potentially leading to the formation of bicyclic products.
Ring Expansions/Contractions: Exploring conditions that might induce rearrangements of the azepane or cyclobutane (B1203170) rings, catalyzed by acids, bases, or transition metals.
Photochemical Reactivity: Studying the photochemical behavior of the molecule, as the ketone functionality can undergo a variety of light-induced reactions, such as Norrish Type I and II reactions, which could be influenced by the adjacent azepane ring.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry can serve as a powerful tool to guide and accelerate experimental research on this compound.
Reaction Pathway Prediction: Using density functional theory (DFT) and other computational methods to model potential reaction pathways for the synthesis and transformation of the molecule. This can help in identifying the most promising reaction conditions and predicting potential side products. mit.edu
Catalyst Design: Computationally screening virtual libraries of catalysts for stereoselective transformations to identify candidates with the highest predicted selectivity and activity, thereby reducing the experimental effort required for catalyst optimization. mit.edu
Conformational Analysis: Modeling the conformational landscape of the molecule to understand how its three-dimensional shape influences its reactivity and the stereochemical outcome of reactions.
Design and Synthesis of Chemically Distinct Derivatives for Advanced Materials Science or Analytical Probe Development
While avoiding biological applications, derivatives of this compound could be designed for applications in materials science and as analytical tools.
Polymer Chemistry: The ketone or amine functionalities could be used as handles to incorporate the molecule into polymer chains, potentially imparting unique thermal or mechanical properties to the resulting materials.
Coordination Chemistry: The molecule could act as a ligand for metal ions, and the synthesis of novel coordination complexes with interesting magnetic or optical properties could be explored.
Fluorescent Probes: By attaching a fluorophore to the molecular scaffold, it may be possible to develop chemosensors for the detection of specific analytes. For example, the interaction of an analyte with the azepane nitrogen could modulate the fluorescence of the probe. thermofisher.comacs.org Ketone-reactive probes could also be utilized for detection and quantification. nih.gov
| Application Area | Derivative Design Strategy | Potential Functionality |
| Materials Science | Polymerization via ketone/amine | Modified polymer properties |
| Coordination Chemistry | Formation of metal complexes | Novel magnetic/optical materials |
| Analytical Probes | Attachment of a fluorophore | Chemosensor for specific analytes |
Pedagogical Applications in Advanced Organic Chemistry Curriculum
The synthesis and study of a novel, complex molecule like this compound can serve as an excellent case study in an advanced organic chemistry curriculum.
Problem-Based Learning: The challenge of designing a multi-step synthesis for this molecule can be used to teach students about retrosynthetic analysis, the selection of appropriate reagents, and the importance of stereocontrol. onlinelearningconsortium.org
Spectroscopic Analysis: The characterization of the molecule and its intermediates using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would provide students with hands-on experience in structure elucidation.
Exploration of Reaction Mechanisms: Investigating the mechanisms of the reactions used in its synthesis or the novel reactivity patterns of the molecule itself can deepen students' understanding of fundamental organic chemistry principles. onlinelearningconsortium.org
The study of complex organic molecules is a cornerstone of advanced organic chemistry education, requiring students to integrate their knowledge of structure, reactivity, and synthesis. onlinelearningconsortium.orglibretexts.orgyoutube.com
Q & A
Q. What are the common synthetic routes for preparing 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization of azepane precursors and coupling with cyclobutyl ketone derivatives. Key steps may include nucleophilic substitution or condensation reactions, as seen in structurally similar azepane-containing compounds . Optimization requires careful control of temperature (e.g., 60–100°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., palladium for cross-coupling). Yield improvements often depend on stoichiometric ratios and reaction time adjustments .
Q. How is the structural integrity of this compound verified post-synthesis?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : and NMR identify proton environments and carbon frameworks, with azepane ring protons appearing as multiplet signals (δ 1.5–2.5 ppm) and cyclobutyl carbons near 30–40 ppm .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the cyclobutyl moiety .
- Mass spectrometry : High-resolution MS confirms the molecular formula (e.g., ) .
Q. What challenges arise during purification of this compound, and how are they addressed?
Purification hurdles include:
- Hydrophobicity : Column chromatography with gradients of ethyl acetate/hexane separates polar impurities .
- Byproducts from azepane ring closure : Recrystallization in ethanol or acetonitrile improves purity .
- Cyclobutyl instability : Low-temperature (0–4°C) handling prevents ring-opening reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations analyze electron density distributions, particularly at the ketone and azepane nitrogen. For example:
- The cyclobutyl ring’s angle strain (~90°) increases electrophilicity at the ketone carbonyl, favoring nucleophilic attacks .
- Molecular dynamics simulations assess solvent effects on transition states, guiding catalyst selection (e.g., Lewis acids for ketone activation) .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved experimentally?
Discrepancies in cytotoxicity assays (e.g., IC variability) may stem from:
- Assay conditions : Differences in cell lines (e.g., HEK-293 vs. HeLa) or serum concentrations alter bioavailability .
- Stereochemical impurities : Chiral HPLC separates enantiomers to test individual activity profiles . Resolution involves standardizing protocols (e.g., MTT assay at 48-hour incubation) and validating purity via orthogonal methods (HPLC + NMR) .
Q. What strategies improve the compound’s stability in aqueous media for in vitro studies?
Stabilization methods include:
- Prodrug design : Phosphorylation of the ketone group enhances solubility and delays hydrolysis .
- Encapsulation : Liposomal formulations reduce degradation rates in PBS buffers (pH 7.4) .
- pH adjustment : Buffering to pH 6.5–7.0 minimizes azepane ring protonation and ketone hydration .
Q. How does the steric strain of the cyclobutyl group influence intermolecular interactions in crystal packing?
X-ray data reveal that the cyclobutyl moiety adopts a puckered conformation, creating van der Waals contacts with azepane methylene groups. This strain:
- Reduces melting points (e.g., 120–130°C vs. linear analogs >150°C) .
- Favors specific crystal symmetries (e.g., monoclinic ) due to restricted rotational freedom .
Methodological Guidance
- Contradiction Analysis : Compare crystallographic data (SHELXL refinements) with computational models to resolve structural ambiguities .
- Experimental Design : Use fractional factorial designs to screen reaction parameters (temperature, catalyst loading) and identify critical yield drivers .
- Data Validation : Cross-reference mass spectrometry and NMR assignments with PubChem datasets to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
